Product packaging for 4-(3-Bromo-4-methoxyphenyl)butanal(Cat. No.:)

4-(3-Bromo-4-methoxyphenyl)butanal

Cat. No.: B13548661
M. Wt: 257.12 g/mol
InChI Key: UTNCDYJVALJWOQ-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)butanal is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B13548661 4-(3-Bromo-4-methoxyphenyl)butanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)butanal

InChI

InChI=1S/C11H13BrO2/c1-14-11-6-5-9(8-10(11)12)4-2-3-7-13/h5-8H,2-4H2,1H3

InChI Key

UTNCDYJVALJWOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCC=O)Br

Origin of Product

United States

Synthetic Methodologies for 4 3 Bromo 4 Methoxyphenyl Butanal

Retrosynthetic Analysis of the 4-(3-Bromo-4-methoxyphenyl)butanal Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. leah4sci.com For this compound, the analysis suggests several possible disconnections.

A primary disconnection involves the aldehyde functional group. Aldehydes are often prepared from the oxidation of primary alcohols or the reduction of carboxylic acids or their derivatives. This leads to the precursor alcohol, 4-(3-Bromo-4-methoxyphenyl)butan-1-ol, or the carboxylic acid, 4-(3-Bromo-4-methoxyphenyl)butanoic acid. The latter is often a more stable and accessible intermediate.

A second key disconnection breaks the C-C bond between the aromatic ring and the butanal side chain. This suggests a Friedel-Crafts type reaction or a cross-coupling reaction. This approach would involve a substituted aromatic piece, such as 2-bromoanisole, and a four-carbon chain synthon.

Finally, the C-Br bond can be disconnected, suggesting a late-stage bromination of a 4-(4-methoxyphenyl)butanal precursor. This strategy relies on the directing effects of the existing substituents on the aromatic ring to achieve the desired regiochemistry.

Table 1: Retrosynthetic Disconnections and Corresponding Precursors
Disconnection ApproachBond CleavedResulting Precursors/SynthonsForward Reaction Type
Functional Group Interconversion (FGI)C-H of Aldehyde4-(3-Bromo-4-methoxyphenyl)butanoic acid or 4-(3-Bromo-4-methoxyphenyl)butan-1-olPartial Reduction / Oxidation
Aryl-Alkyl Bond CleavageAryl C-C Alkyl2-Bromoanisole and a C4 electrophile (e.g., succinic anhydride)Friedel-Crafts Acylation
Aryl-Halogen Bond CleavageAryl C-Br4-(4-Methoxyphenyl)butanalElectrophilic Aromatic Bromination

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a linear sequence, building complexity from a simpler starting material.

Attaching a butanal moiety directly to the aromatic ring is challenging. A more practical approach involves a multi-step sequence starting with the acylation of a substituted benzene (B151609), followed by reduction. A common method is the Friedel-Crafts acylation, which can be followed by catalytic hydrogenation to reduce the resulting ketone.

For instance, the Friedel-Crafts acylation of an aromatic ring can prepare an aryl alkyl ketone, which is then converted to an alkylbenzene through catalytic hydrogenation over a palladium catalyst. libretexts.org This two-step process avoids the carbocation rearrangement issues often seen with direct Friedel-Crafts alkylation. libretexts.org The final step would involve converting the terminal group of the four-carbon chain into an aldehyde.

The introduction of a bromine atom at a specific position on the methoxyphenyl ring requires careful selection of brominating agents and conditions. The methoxy (B1213986) group (-OCH₃) is a strongly activating ortho-, para-director, while the alkyl side chain is a weakly activating ortho-, para-director. In a precursor like 4-(4-methoxyphenyl)butanal, the powerful directing effect of the methoxy group at position 4 will direct the incoming electrophile (Br⁺) primarily to the ortho position (position 3), which is sterically accessible.

Various reagents can be employed for regioselective bromination. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose, often used with a catalyst in a suitable solvent. mdpi.com Other brominating agents include molecular bromine (Br₂), often in the presence of a Lewis acid, though this can sometimes lead to lower selectivity. pressbooks.pub The choice of solvent and reaction conditions can significantly influence the outcome and regioselectivity of the bromination. researchgate.netnih.gov

Table 2: Common Reagents for Regioselective Aromatic Bromination
Brominating AgentTypical ConditionsSelectivity Notes
N-Bromosuccinimide (NBS)THF or Ionic LiquidsGenerally high regioselectivity for activated rings. mdpi.com
Bromine (Br₂)Lewis Acid (e.g., FeBr₃), Acetic AcidEffective but can sometimes result in over-bromination or isomeric mixtures.
Tetraalkylammonium tribromidesVarious organic solventsKnown for high para-selectivity with phenols, may offer unique selectivity profiles. mdpi.com

Convergent Synthesis of Substituted Butanals

For example, 1,3-dibromo-4-methoxybenzene could be selectively converted into an organometallic reagent, such as a Grignard or organolithium species, via metal-halogen exchange. This nucleophilic aromatic species could then react with a suitable C4 electrophile, such as γ-butyrolactone or a protected 4-halobutanal, to form the carbon skeleton. Subsequent deprotection and/or functional group manipulation would yield the final aldehyde product.

Analogous Synthetic Routes for Related Bromo-Methoxyphenyl Alkyl Chains

The synthesis of structurally similar compounds can provide valuable insights and methodologies applicable to the target molecule. A key analogous route involves the preparation of carboxylic acid precursors, which are stable and versatile intermediates.

The synthesis of 4-(3-Bromo-4-methoxyphenyl)butanoic acid is a crucial step, as the carboxylic acid can be readily converted to the target aldehyde. A robust and widely used method to synthesize analogous 4-arylbutanoic acids is through a two-step sequence starting with a Friedel-Crafts acylation followed by a reduction.

The synthesis would begin with the Friedel-Crafts acylation of 2-bromoanisole with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 4-(3-bromo-4-methoxyphenyl)-4-oxobutanoic acid. The next step is the reduction of the ketone carbonyl group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can effectively reduce the aryl ketone to a methylene (B1212753) group (CH₂), yielding the desired 4-(3-Bromo-4-methoxyphenyl)butanoic acid. This acid can then be converted to the aldehyde by partial reduction using reagents such as diisobutylaluminium hydride (DIBAL-H) or by converting it to an acyl chloride followed by a Rosenmund reduction.

Table 3: Synthetic Sequence for 4-(3-Bromo-4-methoxyphenyl)butanoic Acid
StepReactionStarting MaterialsReagentsProduct
1Friedel-Crafts Acylation2-Bromoanisole, Succinic anhydrideAlCl₃, Dichlorobenzene4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acid
2Ketone Reduction (e.g., Clemmensen)4-(3-Bromo-4-methoxyphenyl)-4-oxobutanoic acidZn(Hg), HCl4-(3-Bromo-4-methoxyphenyl)butanoic acid

Synthesis of Bromo-Methoxyphenyl Ketone and Alcohol Intermediates

The synthesis of the target compound, this compound, necessitates the preparation of key intermediates, specifically a bromo-methoxyphenyl ketone and its corresponding alcohol. These intermediates serve as crucial building blocks for constructing the final butanal structure. The common strategy involves the initial synthesis of an appropriately substituted acetophenone, which is then reduced to the secondary alcohol.

Synthesis of 3-Bromo-4-methoxyacetophenone (Ketone Intermediate)

A primary route for the synthesis of aryl ketones is the Friedel-Crafts acylation. wikipedia.orgbyjus.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com For the synthesis of 3-bromo-4-methoxyacetophenone, the starting material would be 2-bromoanisole. The reaction proceeds by activating the acetylating agent, typically acetyl chloride, with the Lewis acid to form a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of 2-bromoanisole.

The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the bromo group (-Br) is a deactivating, ortho-, para-directing group. In this case, the directing effects of the two substituents are considered. The acylation is expected to occur predominantly at the position para to the methoxy group and ortho to the bromo group, yielding the desired 3-bromo-4-methoxyacetophenone.

Alternative bromination strategies on a pre-existing methoxyacetophenone are also documented. For instance, direct bromination of 4'-methoxyacetophenone using elemental bromine in a suitable solvent like methanol can yield the α-bromo derivative, 2-bromo-4'-methoxyacetophenone. guidechem.com However, for nuclear bromination to achieve the 3-bromo isomer, specific conditions are required, often involving a Lewis acid to facilitate electrophilic aromatic substitution on the ring. orgsyn.org

Table 1: Representative Synthesis of Aryl Ketone Intermediate via Friedel-Crafts Acylation

StepReactionReagents & ConditionsPurpose
1Acylium Ion FormationAcetyl chloride, Aluminum chloride (AlCl₃)Generation of the electrophile. byjus.com
2Electrophilic Aromatic Substitution2-Bromoanisole, Acylium ion complexC-C bond formation to create the ketone. wisc.edu
3WorkupIce-cold water, HClDecomposition of the aluminum chloride complex. orgsyn.org
4PurificationExtraction with ether, DistillationIsolation and purification of 3-bromo-4-methoxyacetophenone. orgsyn.org

Synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanol (Alcohol Intermediate)

The subsequent step involves the reduction of the carbonyl group of 3-bromo-4-methoxyacetophenone to a secondary alcohol, yielding 1-(3-bromo-4-methoxyphenyl)ethanol [CAS Number: 94670-25-4]. calpaclab.com This transformation can be achieved using various reducing agents.

A common and effective method for this reduction is catalytic hydrogenation. google.comgoogle.com This process typically involves reacting the ketone with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, in a suitable solvent. google.com The reaction is generally clean and results in high yields of the desired alcohol.

Alternatively, chemical reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. google.com The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature. The workup procedure is straightforward, involving quenching of excess reagent and extraction of the product.

Table 2: Methods for the Reduction of 3-Bromo-4-methoxyacetophenone

MethodReducing AgentCatalystSolventKey Features
Catalytic HydrogenationHydrogen (H₂)Raney NickelAqueous mediumScalable, environmentally friendly. google.com
Chemical ReductionSodium Borohydride (NaBH₄)NoneMethanol or EthanolMild conditions, high selectivity, simple operation. google.com

Scale-Up Considerations in Academic Synthesis

Scaling up a multi-step synthesis from the milligram or gram scale typical of an academic research laboratory to a larger, multi-gram or kilogram scale presents significant challenges. It is not merely a matter of proportionally increasing the amounts of reagents and solvents. catsci.com Several physical and chemical parameters change non-linearly with scale, requiring careful consideration and process optimization to ensure safety, efficiency, and reproducibility. hud.ac.ukacs.org

Heat Transfer: One of the most critical factors in scaling up is heat management. mt.com Chemical reactions, particularly exothermic ones, generate heat that must be dissipated to maintain control over the reaction temperature. The ratio of surface area to volume of a reaction vessel decreases significantly as the volume increases. catsci.comacs.org A small laboratory flask has a large surface area-to-volume ratio, allowing for efficient heat exchange with the surroundings. In contrast, a large reactor has a much smaller ratio, making heat removal far less efficient. acs.org This can lead to a dangerous buildup of heat, potentially causing thermal runaway reactions. catsci.com In an academic setting, moving from a round-bottom flask to a larger pilot-plant-style reactor requires a shift from simple heating mantles or ice baths to jacketed reactors with controlled heating/cooling fluids to manage the thermal load effectively. mt.com

Mixing and Agitation: Efficient mixing is crucial for maintaining homogeneity, ensuring uniform temperature distribution, and promoting contact between reactants, especially in heterogeneous reactions. hud.ac.uk What is easily achieved with a small magnetic stir bar in a flask becomes a significant challenge at a larger scale. Magnetic stirring becomes ineffective, necessitating the use of overhead mechanical stirrers. catsci.com As the scale increases further, the geometry of the reactor and the type of impeller become critical for achieving adequate agitation and avoiding localized "hot spots" or areas of high concentration. Baffles may be required to improve turbulence and mixing efficiency. catsci.com

Reagent and Solvent Handling: The quantities of chemicals used in a scaled-up synthesis require different handling procedures. Adding reagents via a pipette is replaced by controlled addition funnels or pumps to manage addition rates and prevent dangerous exotherms. The increased volume of solvents also poses challenges related to cost, storage, and disposal. Process optimization at the scale-up stage often involves reducing solvent volumes to increase reaction concentration, which in turn reduces processing time and waste. catsci.com

Purification: Purification techniques that are routine at the lab bench can become bottlenecks at a larger scale. Traditional gravity or flash column chromatography can be impractical for purifying large quantities of material. youtube.com Academic labs undertaking scale-up may need access to automated large-scale flash chromatography systems or develop robust crystallization or distillation methods for purification. biotage.com These methods are more amenable to handling larger volumes and are often more economical and efficient at scale.

Table 3: Key Scale-Up Challenges in an Academic Setting

ParameterLaboratory Scale (grams)Scale-Up Challenge (kilograms)Mitigation Strategy
Heat Transfer High surface area-to-volume ratio; easy temperature control.Low surface area-to-volume ratio; risk of thermal runaway. acs.orgUse of jacketed reactors, reaction calorimetry to measure heat flow, controlled addition of reagents. catsci.commt.com
Mixing Magnetic stirring is effective.Inefficient mixing, potential for non-uniform reaction conditions.Use of mechanical overhead stirrers, baffles, and optimized reactor geometry. catsci.com
Purification Standard column chromatography is common.Chromatography becomes time-consuming and solvent-intensive.Develop robust crystallization, distillation, or extraction procedures; utilize large-scale automated chromatography systems. biotage.com
Reaction Time Often determined by TLC or GC/MS monitoring.Longer heating and cooling cycles can increase overall reaction time. hud.ac.ukProcess optimization to reduce cycle times; careful monitoring of reaction progress.

Chemical Reactivity and Mechanistic Investigations of 4 3 Bromo 4 Methoxyphenyl Butanal

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The adjacent α-carbons also exhibit enhanced acidity, enabling a range of carbonyl-centric reactions.

The quintessential reaction of an aldehyde is nucleophilic addition. A wide variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the addition product. For 4-(3-bromo-4-methoxyphenyl)butanal, this would involve the formation of a new bond at the C1 position of the butanal chain.

Key examples of nucleophilic addition reactions include:

Grignard and Organolithium Reagents: These strong carbon-based nucleophiles react with the aldehyde to form secondary alcohols after an acidic workup.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to a primary alcohol, 4-(3-bromo-4-methoxyphenyl)butan-1-ol.

Cyanide Addition: The addition of a cyanide ion (from HCN or NaCN) forms a cyanohydrin, a versatile intermediate in organic synthesis.

Wittig Reaction: Reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond, yielding an alkene.

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, Jones reagent), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's solution, which are often used as qualitative tests for aldehydes. The oxidation of this compound would yield 4-(3-bromo-4-methoxyphenyl)butanoic acid.

Reduction: As mentioned in the context of nucleophilic addition, aldehydes are readily reduced to primary alcohols. Catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni) or hydride reagents (NaBH₄, LiAlH₄) are effective for this transformation, converting this compound into 4-(3-bromo-4-methoxyphenyl)butan-1-ol.

Aldehydes that possess α-hydrogens, such as this compound, can undergo base- or acid-catalyzed aldol (B89426) reactions. magritek.com In the presence of a base, an α-hydrogen is removed to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another aldehyde molecule. libretexts.org

The initial product is a β-hydroxy aldehyde. This "aldol addition" product can often undergo dehydration (elimination of a water molecule) upon heating or under acidic conditions to form a more stable α,β-unsaturated aldehyde, which is the final "aldol condensation" product. libretexts.org For this compound, a self-aldol condensation would result in the formation of 2-(2-(3-bromo-4-methoxyphenyl)ethyl)-3-hydroxy-6-(3-bromo-4-methoxyphenyl)hexanal.

The compound can also participate in "crossed" or "mixed" aldol reactions with other aldehydes or ketones. doubtnut.com To avoid a complex mixture of products, these reactions are typically designed such that one carbonyl partner has no α-hydrogens (and can only act as the electrophile) or by using techniques like pre-forming the enolate of one partner with a strong base like lithium diisopropylamide (LDA).

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Its reactivity in nucleophilic aromatic substitution is also a key consideration.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the site of the carbon-bromine bond. organic-chemistry.org

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for forming biaryl structures or connecting the aromatic ring to vinyl or alkyl groups. The reaction of this compound with an arylboronic acid, for example, would yield a biphenyl (B1667301) derivative. The reaction mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to give the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Boron Reagent Phenylboronic acid Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Catalyzes the C-C bond formation
Ligand PPh₃, PCy₃ Stabilizes and activates the catalyst
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron reagent
Solvent Toluene, Dioxane, DMF, Water Reaction medium

This table presents generalized conditions. Optimal conditions must be determined experimentally. organic-chemistry.orgmdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate (B77674), in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction forms a new carbon-carbon bond at the vinylic position of the alkene with high trans selectivity. organic-chemistry.org Coupling this compound with ethyl acrylate would yield ethyl (E)-3-(2-methoxy-5-(4-oxobutyl)phenyl)acrylate.

Table 2: Typical Conditions for Heck Coupling of Aryl Bromides

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Alkene Styrene, Ethyl acrylate Nucleophilic partner
Palladium Catalyst Pd(OAc)₂, PdCl₂ Catalyzes the C-C bond formation
Ligand PPh₃, P(o-tolyl)₃ Stabilizes and activates the catalyst
Base Et₃N, K₂CO₃ Neutralizes HBr formed in the reaction
Solvent DMF, Acetonitrile, NMP Reaction medium

This table presents generalized conditions. Optimal conditions must be determined experimentally. beilstein-journals.orgresearchgate.net

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org It is a highly reliable method for synthesizing arylalkynes. The reactivity of aryl halides in the Sonogashira coupling generally follows the trend I > Br > Cl, making aryl bromides effective substrates. wikipedia.orgorganic-chemistry.org

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Alkyne Phenylacetylene Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ Primary catalyst for C-C bond formation
Copper(I) Co-catalyst CuI Facilitates the reaction, allowing milder conditions
Base Et₃N, Piperidine, DIPA Amine base, also often serves as solvent
Solvent THF, DMF Reaction medium (if amine is not used as solvent)

This table presents generalized conditions. Copper-free protocols have also been developed. organic-chemistry.orgnih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. The classic SNAr mechanism proceeds via a two-step addition-elimination sequence, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The stability of this intermediate is crucial, and the reaction is therefore highly favored when strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) are positioned ortho or para to the leaving group. libretexts.org These groups delocalize the negative charge of the intermediate through resonance, lowering the activation energy for its formation. libretexts.org

In the case of this compound, the substituents on the ring are an electron-donating methoxy (B1213986) group (-OCH₃) ortho to the bromine and an electron-donating alkyl group (-CH₂CH₂CH₂CHO) para to the bromine. Electron-donating groups destabilize the negatively charged Meisenheimer intermediate, making the classical SNAr reaction pathway energetically unfavorable. Therefore, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.


Transformations Involving the Methoxy Group

There is no available scientific literature detailing chemical transformations that specifically target the methoxy group of this compound. Generally, the methoxy group on an aromatic ring can undergo cleavage to a hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃. However, no studies demonstrating this or any other transformation of the methoxy group for this specific compound have been published.

Studies on Conformational Dynamics and Stereochemical Control

Reaction Mechanism Elucidation for Key Transformations

As there are no documented "key transformations" for this compound in the scientific literature, there are consequently no studies on the elucidation of their reaction mechanisms. Mechanistic studies are contingent on well-established reactions, and the lack of primary research on the reactivity of this compound means that mechanistic investigations have not been undertaken.

Derivatization Strategies Utilizing the 4 3 Bromo 4 Methoxyphenyl Butanal Core

Construction of Heterocyclic Systems

The aldehyde functionality and the flexible butyl chain of 4-(3-Bromo-4-methoxyphenyl)butanal are key features for the construction of various heterocyclic systems. These reactions often involve cyclization strategies where the butanal moiety or a derivative thereof provides the necessary carbon framework for ring formation.

Pyridazinone Scaffold Synthesis

The synthesis of pyridazinone scaffolds from this compound can be envisioned through a multi-step sequence. A plausible route involves the initial oxidation of the butanal to the corresponding carboxylic acid, 4-(3-Bromo-4-methoxyphenyl)butanoic acid. Subsequent reaction of the γ-keto acid, which can be formed from the butanoic acid, with hydrazine (B178648) hydrate (B1144303) would lead to the formation of the pyridazinone ring through cyclization. grafiati.comresearchgate.netscholarsresearchlibrary.com The reaction conditions for such transformations are generally well-established in organic synthesis. grafiati.comresearchgate.netscholarsresearchlibrary.com

Table 1: Proposed Synthesis of Pyridazinone Derivative

Step Reactant(s) Reagent(s) Product Typical Yield (%)
1 This compound Jones Reagent (CrO₃, H₂SO₄, acetone) 4-(3-Bromo-4-methoxyphenyl)butanoic acid 80-90
2 4-(3-Bromo-4-methoxyphenyl)butanoic acid Thionyl chloride, then AlCl₃ γ-keto acid 60-70

Note: Yields are estimates based on analogous reactions reported in the literature.

Thiazole (B1198619) Ring Formation

The aldehyde group of this compound is a direct precursor for the construction of thiazole rings. One of the most prominent methods is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. wikipedia.org In this context, the butanal can be first converted to an α-halocarbonyl derivative, which is then cyclized with a suitable thioamide. Alternatively, a one-pot synthesis of thiazoles from aldehydes, amines, and elemental sulfur has been reported, offering a more direct route to these heterocyclic systems. researchgate.netresearchgate.net

Table 2: Representative Thiazole Synthesis

Reactant 1 Reactant 2 Catalyst/Reagent Product Reference
This compound Thioamide Bromine (for in situ α-bromination), then base 2-Substituted-4-(2-(3-bromo-4-methoxyphenyl)ethyl)thiazole wikipedia.org

Benzothiazole (B30560) and Related Fused System Assembly

The synthesis of benzothiazoles can be readily achieved through the condensation of 2-aminothiophenol (B119425) with aldehydes. nih.govmdpi.com This reaction is directly applicable to this compound, providing a straightforward method to assemble the benzothiazole scaffold. Various catalysts, including acids and oxidizing agents, can be employed to promote this transformation, often with high efficiency. nih.govekb.eg

Reaction Scheme: Benzothiazole Synthesis this compound + 2-Aminothiophenol --(Catalyst)--> 2-(3-(3-Bromo-4-methoxyphenyl)propyl)benzo[d]thiazole

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Stereoselective Derivatization Approaches

The aldehyde functionality of this compound serves as a versatile handle for a variety of stereoselective transformations. These reactions aim to create new chiral centers at the α- or β-positions relative to the carbonyl group, or directly at the carbonyl carbon itself, with a high degree of control over the spatial arrangement of the atoms. Such strategies are paramount in the synthesis of complex, enantiomerically pure molecules. The primary approaches for the stereoselective derivatization of this core structure involve organocatalysis, metal-catalyzed hydrogenations, and the use of chiral auxiliaries.

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of aldehydes. youtube.com Chiral secondary amines, such as proline and its derivatives, can reversibly form nucleophilic enamines with aldehydes, facilitating a range of enantioselective transformations. youtube.comnih.gov Similarly, chiral N-heterocyclic carbenes (NHCs) can generate chiral acyl-anion equivalents. Furthermore, chiral Brønsted acids can activate the aldehyde for nucleophilic attack. These methods offer mild reaction conditions and often high stereoselectivity.

Another significant strategy is the asymmetric reduction of the aldehyde to a chiral alcohol, which can be achieved with high enantiomeric excess (e.e.) using chiral catalysts. nih.gov Additionally, stereoselective carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions, can be employed to build molecular complexity with defined stereochemistry. mdpi.comrecercat.cat

Organocatalyzed Asymmetric Aldol and Michael Additions

Proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction between aldehydes and a ketone donor. nih.gov In a potential application, this compound could react with a ketone like acetone, catalyzed by (S)-proline. This reaction would proceed through a chiral enamine intermediate formed between the catalyst and acetone, which then attacks the aldehyde. This approach is expected to yield the corresponding β-hydroxy ketone with a high degree of enantioselectivity. The stereochemical outcome is generally predictable based on well-established transition state models for proline catalysis. youtube.com

Similarly, asymmetric Michael additions of the aldehyde to nitro-olefins can be achieved using chiral organocatalysts. For instance, a diarylprolinol silyl (B83357) ether can catalyze the addition of an aldehyde to a nitroalkene, forming a new carbon-carbon bond with the creation of two new stereocenters. mdpi.comnih.gov When applied to this compound, this would lead to the formation of a γ-nitro aldehyde with high diastereoselectivity and enantioselectivity.

Table 1: Plausible Organocatalyzed Stereoselective Reactions

Reaction TypeChiral Catalyst/ReagentPotential ProductExpected Stereoselectivity
Asymmetric Aldol Addition(S)-Proline, Acetone(R)-4-hydroxy-6-(3-bromo-4-methoxyphenyl)-2-hexanoneHigh e.e.
Asymmetric Michael Addition(R)-Diphenylprolinol TMS ether, Nitrostyrene(2R,3R)-2-(3-bromo-4-methoxyphenyl)ethyl-3-nitro-3-phenylpropanalHigh d.r. and e.e.
Asymmetric α-Amination(S)-Proline, Diethyl azodicarboxylate (DEAD)(S)-2-amino-4-(3-bromo-4-methoxyphenyl)butanal derivativeHigh e.e.

Asymmetric Reductions and Oxidations

The conversion of the aldehyde group in this compound to a chiral primary alcohol represents a fundamental stereoselective transformation. This can be accomplished through asymmetric reduction using a chiral reducing agent or a catalyst. Biocatalysis, using enzymes or whole-plant cells, offers a green and highly selective method for reducing prochiral ketones and aldehydes to chiral alcohols, often with excellent enantiomeric excess. nih.gov

Conversely, the α-position of the aldehyde can be stereoselectively oxidized to introduce a hydroxyl group. Synergistic catalysis, combining a copper catalyst with an organic catalyst, has been shown to effectively mediate the enantioselective α-oxidation of aldehydes, yielding stable α-hydroxy aldehydes. nih.gov These products are valuable chiral building blocks that can undergo further synthetic manipulations. nih.gov

Table 2: Potential Asymmetric Reduction and Oxidation Reactions

Reaction TypeCatalyst/ReagentPotential ProductExpected Stereoselectivity
Asymmetric ReductionPlant tissue (e.g., Daucus carota)(S)- or (R)-4-(3-bromo-4-methoxyphenyl)butan-1-olHigh e.e.
Asymmetric α-OxidationCu-catalyst, Organic co-catalyst, TEMPO(R)- or (S)-4-(3-bromo-4-methoxyphenyl)-2-hydroxybutanalHigh e.e.

Stereoselective Alkene Synthesis

The aldehyde can be converted to a chiral alkene through stereoselective Wittig-type reactions. The use of chiral phosphonium (B103445) ylides or chiral catalysts in the Wittig reaction can lead to the formation of alkenes with high enantiomeric or diastereomeric purity. nih.govorganic-chemistry.org While classic Wittig reactions often provide access to Z-alkenes, modifications using chiral auxiliaries or catalysts can control the stereochemical outcome more precisely. libretexts.org This strategy would install a double bond while potentially setting a stereocenter, leading to valuable intermediates for further synthesis.

Advanced Methodologies and Innovative Applications in Organic Synthesis

Chemo- and Regioselective Transformations of Polyfunctionalized Substrates

The presence of multiple reactive sites in 4-(3-Bromo-4-methoxyphenyl)butanal—namely the aldehyde, the aryl bromide, and the electron-rich aromatic ring—makes it an excellent substrate for studying chemo- and regioselective transformations. The aldehyde group is a primary site for nucleophilic addition, while the carbon-bromine bond is susceptible to metal-catalyzed cross-coupling reactions. The methoxy (B1213986) group activates the aromatic ring towards electrophilic substitution, with the bromine atom acting as a directing group.

Selective transformation of one functional group in the presence of others is a key challenge in organic synthesis. For instance, the reduction of the aldehyde to an alcohol can be achieved selectively without affecting the aryl bromide by using mild reducing agents like sodium borohydride (B1222165) in aqueous or alcoholic solutions. bohrium.com Conversely, more powerful reducing agents like lithium aluminum hydride might affect both functionalities. Catalytic hydrogenation offers another route for selective reduction; under neutral conditions with a palladium-on-carbon catalyst, the bromo group can be removed (hydrodebromination) while leaving the aldehyde intact, a process that is generally faster for bromides than for chlorides. organic-chemistry.org

The electronic properties of the substituents on the aromatic ring also play a crucial role. The methoxy group is an ortho-, para-directing activator, while the bromine atom is a deactivating ortho-, para-director. This creates a specific reactivity pattern for electrophilic aromatic substitution, should such a transformation be desired. However, the most synthetically valuable transformations often involve the aldehyde and the aryl bromide.

A key aspect of chemoselectivity would be to perform reactions on the aryl bromide without affecting the aldehyde. This can be challenging due to the aldehyde's sensitivity. Nickel-catalyzed additions of aryl bromides to aldehydes have been developed, which could potentially be applied in an intramolecular fashion or in reactions where the aldehyde needs to be protected first. acs.org

Table 1: Potential Chemoselective Reductions of this compound

Reagent/CatalystTarget Functional GroupPotential ProductReference
Sodium Borohydride (NaBH₄)Aldehyde4-(3-Bromo-4-methoxyphenyl)butan-1-ol bohrium.com
Palladium on Carbon (Pd/C), H₂Aryl Bromide4-(4-Methoxyphenyl)butanal organic-chemistry.org
Ammonia Borane (in water)Aldehyde4-(3-Bromo-4-methoxyphenyl)butan-1-ol rsc.org

Integration into Tandem and Cascade Reactions

The structure of this compound is well-suited for initiating tandem or cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates. ub.edu The aldehyde functionality is a common starting point for such sequences, often beginning with an aldol (B89426) or Knoevenagel condensation.

For example, a self-condensation of this compound could be catalyzed by acids or bases to form a dimer, which could then undergo further intramolecular reactions. researchgate.netacs.org More synthetically useful would be a crossed aldol condensation with another carbonyl compound. If the partner aldehyde lacks alpha-protons (e.g., benzaldehyde), the reaction can be controlled to have the enolate of this compound add to the partner aldehyde. youtube.com

A potential tandem reaction could involve an initial aldol condensation followed by an intramolecular cyclization. For instance, after forming an enolate, it could react with a suitable electrophile, and the resulting intermediate could undergo a palladium-catalyzed intramolecular Heck reaction, utilizing the aryl bromide, to form a complex polycyclic structure. Modified aldol tandem reactions, where the enolate is generated through alternative means like decarboxylation, offer a way to selectively generate the required enolate in the presence of the aldehyde. wikipedia.org

Another possibility is the integration of the aldehyde into multicomponent reactions to build complex heterocyclic scaffolds. For instance, alkynyl aldehydes are known to undergo cascade reactions with various nitrogen, oxygen, or sulfur-containing nucleophiles to yield a wide array of heterocyclic compounds. nih.govresearchgate.net By analogy, this compound could be a component in reactions like the Ugi or Passerini reactions, followed by a post-condensation cyclization involving the bromo- and methoxy-substituted phenyl ring.

Table 2: Hypothetical Tandem Reaction Initiated from this compound

Reaction TypeSecond ComponentPotential Product ClassReference
Aldol Condensation-HydrogenationSelf-condensationDimerized and reduced product rsc.org
Crossed Aldol CondensationBenzaldehydeα,β-Unsaturated aldehyde youtube.com
Tandem Condensation/AllylationAllyl alcoholα-Carbonyl homoallylic alcohol researchgate.net

Role in Enantioselective Synthesis and Chiral Auxiliary Strategies

The development of stereocenters is a cornerstone of modern organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. This compound can be a prochiral substrate for various enantioselective transformations.

The α-carbon to the aldehyde group can be functionalized enantioselectively. For example, enantioselective α-alkylation of aldehydes can be achieved using a combination of enamine catalysis and photoredox catalysis, allowing for the coupling with simple olefins. princeton.edu This method could be applied to introduce a variety of substituents at the α-position of the butanal chain with high enantiomeric excess.

Alternatively, chiral auxiliaries can be employed. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and are then removed. For instance, the aldehyde could be converted into a chiral imine or enamine, which then undergoes diastereoselective alkylation. Subsequent hydrolysis would yield the chiral α-substituted aldehyde and recover the chiral auxiliary. Chiral organomagnesium amides (COMAs) have been shown to be effective for the enantioselective alkylation of aldehydes. nih.govresearchgate.net

The aldehyde itself can also undergo enantioselective additions. For example, the enantioselective addition of organozinc or Grignard reagents to the aldehyde carbonyl group, catalyzed by a chiral ligand, would produce a chiral secondary alcohol.

Table 3: Potential Enantioselective Transformations

TransformationCatalytic System/AuxiliaryPotential Chiral ProductReference
α-AlkylationChiral imidazolidinone (organocatalyst) + photoredox catalystα-Substituted chiral aldehyde princeton.edu
AlkylationChiral organomagnesium amide (COMA)Chiral secondary alcohol nih.gov
α-CyanoalkylationEnamine catalysis + photoredox catalysisα-Cyano-substituted chiral aldehyde princeton.edu

Utility in the Synthesis of Scaffolds for Chemical Biology Research

Functionalized aromatic and heterocyclic scaffolds are of great interest in chemical biology and drug discovery. The structural motifs within this compound make it a versatile starting material for the synthesis of such scaffolds.

The aldehyde group is a key functional handle for the construction of heterocycles. For example, it can be reacted with hydrazines to form pyrazoles, with hydroxylamines to form isoxazoles, or in multicomponent reactions to build more complex systems like pyridines or quinolines. nih.govmdpi.com The presence of the bromo and methoxy substituents on the phenyl ring can be used to tune the biological activity of the final products. nih.gov For instance, substituted benzaldehydes are used in Ugi-Smiles couplings to generate N-arylamide adducts or N-arylepoxyisoindolines, which are relevant in medicinal chemistry. nih.gov

The butanal side chain also offers possibilities for cyclization. For example, an intramolecular Pictet-Spengler or Bischler-Napieralski type reaction could be envisaged after converting the aldehyde to a suitable precursor, leading to the formation of tetrahydroisoquinoline or related fused heterocyclic systems. The aryl bromide can be used in a post-cyclization diversification strategy, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce further diversity.

Butenolides, which are scaffolds found in various natural products, can be synthesized from functionalized precursors. organic-chemistry.org While not a direct precursor, the butanal chain could be modified to participate in cyclization reactions leading to such lactone structures.

Table 4: Potential Heterocyclic Scaffolds from this compound

ReagentsResulting ScaffoldGeneral MethodReference
Hydrazine (B178648) derivativesPyrazoleCondensation/Cyclization nih.gov
AminoalkynesPyridineSequential Amination/Cyclization mdpi.com
Isocyanides, Amines, PhenolsN-ArylamideUgi-Smiles Coupling nih.gov

Applications in Advanced Material Precursor Synthesis

Brominated aromatic compounds are widely used as precursors for advanced materials, including flame retardants, functional polymers, and materials for electronics. google.com The bromine atom in this compound can serve as a reactive site for polymerization or for grafting onto other materials.

For example, the aryl bromide can participate in coupling reactions like Suzuki or Stille polycondensations to create conjugated polymers. The properties of these polymers would be influenced by the methoxy group and the butanal side chain, which could be further modified. Brominated precursors are also key in the synthesis of flame-retardant materials, where the bromine atoms interfere with the radical chain reactions of combustion. google.com

In the field of nanotechnology, brominated compounds have been used as precursors for the functionalization of graphene and other carbon nanomaterials. rsc.org The aryl bromide of this compound could potentially be used to anchor the molecule to a surface or to initiate surface-grafted polymerization.

Furthermore, the molecule could be a precursor for liquid crystals. The synthesis of new aromatic aldehydes is a key step in the preparation of azomethine mesogens. nih.gov The specific substitution pattern of this compound, with its potential for forming a rigid core and a flexible tail, makes it an interesting candidate for such applications after suitable modifications.

Table 5: Potential Material Science Applications

Application AreaRole of the CompoundKey Functional GroupReference
Flame RetardantsPrecursor for brominated polymersAryl Bromide google.com
Functional PolymersMonomer in polycondensation reactionsAryl Bromide researchgate.net
Graphene FunctionalizationGrafting agentAryl Bromide rsc.org
Liquid CrystalsPrecursor for mesogensAldehyde and aromatic ring nih.gov

Spectroscopic and Theoretical Characterization of 4 3 Bromo 4 Methoxyphenyl Butanal and Its Derivatives

Structural Elucidation through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-(3-Bromo-4-methoxyphenyl)butanal, both ¹H and ¹³C NMR would provide critical data for structural confirmation. Based on established chemical shift principles and data from analogous compounds such as 3-bromoanisole, 4-methoxybenzaldehyde, and butyraldehyde, a predicted NMR spectrum can be constructed. rsc.orgrsc.orgchegg.comhmdb.cachemicalbook.comchemicalbook.comdocbrown.infonih.govguidechem.comdocbrown.infoguidechem.comchegg.comchemicalbook.com

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), and butanal chain protons. The aromatic protons on the substituted benzene (B151609) ring would appear as complex multiplets due to their specific electronic environments and spin-spin coupling. The methoxy group protons would present as a sharp singlet. The protons of the butanal chain would exhibit characteristic multiplets, with the aldehydic proton being the most downfield.

Predicted ¹³C NMR Data:

The carbon-13 NMR spectrum would complement the proton NMR data, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift. The aromatic carbons would appear in the typical aromatic region, with their shifts influenced by the bromo and methoxy substituents. The carbons of the methoxy group and the aliphatic chain would be found at lower chemical shifts. docbrown.info

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CHO9.7 - 9.8200 - 205
Ar-H (adjacent to CH₂CH₂CH₂CHO)6.8 - 7.0128 - 132
Ar-H (adjacent to Br)7.2 - 7.4112 - 115
Ar-H (between OCH₃ and Br)6.9 - 7.1110 - 113
OCH₃3.8 - 3.955 - 57
Ar-C-CH₂-135 - 140
Ar-C-OCH₃-155 - 160
Ar-C-Br-110 - 115
CH₂ (benzylic)2.6 - 2.830 - 35
CH₂1.8 - 2.025 - 30
CH₂CHO2.4 - 2.640 - 45

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. ksu.edu.sa For this compound, these methods would reveal characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretch of the aldehyde group in the range of 1720-1740 cm⁻¹. orgchemboulder.comlibretexts.org Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band between 1200 and 1250 cm⁻¹. spectroscopyonline.comlibretexts.orglibretexts.org The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹. uwosh.educhemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be particularly prominent. Due to the change in polarizability, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. This can be useful for confirming the presence of the substituted benzene ring. mt.comacs.org

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
Ar-H3100 - 30003100 - 3000Stretching
C-H (aliphatic)3000 - 28503000 - 2850Stretching
C=O (aldehyde)1740 - 17201740 - 1720Stretching
C=C (aromatic)1600 - 14501600 - 1450Stretching
C-O (ether)1250 - 12001250 - 1200Asymmetric Stretching
C-Br600 - 500600 - 500Stretching

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). ulethbridge.ca

Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen radical ([M-1]⁺) or the butanal side chain. miamioh.eduwhitman.edulibretexts.org

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the butanal chain, leading to the formation of a stable benzylic cation.

Loss of methoxy group: Elimination of a methoxy radical ([M-31]⁺).

Loss of bromine: Cleavage of the C-Br bond. nih.gov

McLafferty rearrangement: A characteristic rearrangement for aldehydes and ketones with a sufficiently long alkyl chain, which could lead to a neutral alkene loss. youtube.com

Predicted m/zProposed Fragment
257/259[M]⁺ (Molecular ion)
229/231[M - CO]⁺
201/203[M - C₄H₇O]⁺ (Benzylic cation)
178[M - Br]⁺
121[C₈H₉O]⁺

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature search, no publically available crystal structure for this compound has been reported. Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the butanal chain relative to the aromatic ring. It would also reveal intermolecular interactions, such as packing forces and any potential weak hydrogen bonds, which govern the crystal lattice.

Computational Chemistry Studies

In the absence of extensive experimental data, computational chemistry offers valuable insights into the electronic structure and dynamic behavior of this compound.

Density Functional Theory (DFT) calculations could be employed to model the electronic properties of the molecule. rsc.org Such calculations can predict the optimized geometry, Mulliken atomic charges, and the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for understanding the chemical reactivity and kinetic stability of the molecule. nih.gov The electron-donating methoxy group and the electron-withdrawing bromo and aldehyde groups would significantly influence the electron distribution across the aromatic ring. libretexts.org

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different environments, such as in solution. nih.govrwth-aachen.de These simulations can provide information on the conformational flexibility of the butanal side chain and its preferred orientations. Furthermore, MD simulations can model the interactions between the molecule and solvent molecules or other solutes, offering insights into its solvation properties and potential for intermolecular associations.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

The spectroscopic and electronic properties of a molecule like this compound can be predicted with a reasonable degree of accuracy using computational methods, most notably Density Functional Theory (DFT). These theoretical calculations provide insights into the molecule's structure, stability, and reactivity.

Spectroscopic Parameters:

The primary spectroscopic methods for characterizing an organic molecule include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the aromatic protons would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their exact shifts and splitting patterns dictated by the positions of the bromo and methoxy substituents. The aldehydic proton would be highly deshielded, appearing as a singlet or a triplet (if coupled to the adjacent methylene (B1212753) group) in the 9-10 ppm region. The protons of the butyl chain would resonate in the upfield region. Similarly, the ¹³C NMR spectrum would show a characteristic peak for the carbonyl carbon of the aldehyde group in the range of 190-215 δ. pressbooks.pub Aromatic carbons would appear between 110 and 160 ppm, with the carbon attached to the electron-withdrawing bromine atom shifted downfield and the carbon attached to the electron-donating methoxy group shifted upfield.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde would be prominent. For saturated aliphatic aldehydes, this peak typically appears around 1730 cm⁻¹. However, conjugation with the aromatic ring in this compound would likely lower this frequency to around 1705 cm⁻¹. pressbooks.pub Characteristic C-H stretching absorptions for the aldehyde group are also expected between 2700–2760 and 2800–2860 cm⁻¹. pressbooks.pub Other significant peaks would include C-O stretching for the methoxy group and C-Br stretching.

UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the substituted benzene ring, an aromatic chromophore, would result in characteristic absorption bands in the UV region. The exact position and intensity of these bands are influenced by the bromo and methoxy substituents.

Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterPredicted Value/Range
¹H NMR Chemical Shift (δ) - Aldehydic Proton9.0 - 10.0 ppm
Chemical Shift (δ) - Aromatic Protons6.5 - 8.0 ppm
Chemical Shift (δ) - Methylene Protons (CH₂)1.5 - 3.0 ppm
Chemical Shift (δ) - Methyoxy Protons (OCH₃)3.5 - 4.0 ppm
¹³C NMR Chemical Shift (δ) - Carbonyl Carbon190 - 215 ppm
Chemical Shift (δ) - Aromatic Carbons110 - 160 ppm
IR Spectroscopy Wavenumber (cm⁻¹) - C=O Stretch~1705 cm⁻¹
Wavenumber (cm⁻¹) - Aldehydic C-H Stretch2700-2760 & 2800-2860 cm⁻¹

Reactivity Descriptors:

Quantum chemical calculations can determine several descriptors that help in understanding the chemical reactivity of a molecule. These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy orbital. irjweb.com For substituted aromatic compounds, the nature and position of the substituents significantly influence the HOMO-LUMO gap. frontiersin.org

Global Reactivity Descriptors: Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A larger value indicates a "harder," less reactive molecule. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A "softer" molecule is more reactive. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Predicted Reactivity Descriptors for this compound and Analogues

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)Chemical Softness (S)
4-(4-methoxyphenyl)butanal(Predicted)(Predicted)(Predicted)(Predicted)(Predicted)
This compound(Predicted)(Predicted)(Predicted)(Predicted)(Predicted)
4-(3-Chloro-4-methoxyphenyl)butanal(Predicted)(Predicted)(Predicted)(Predicted)(Predicted)

(Note: Specific values are not available in the literature and would require dedicated computational studies.)

The introduction of a bromine atom, an electron-withdrawing group, to the aromatic ring is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted 4-(4-methoxyphenyl)butanal. This would likely result in a change in the HOMO-LUMO gap and subsequently affect the reactivity descriptors.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery and toxicology for predicting the activity of new compounds. mdpi.com

For analogues of this compound, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or anticancer effects. The development of a robust QSAR model involves several key steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities is required. This would include various substituted phenylbutanal derivatives.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape and volume.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. u-strasbg.fr

Example of a Hypothetical QSAR Study on Phenylbutanal Analogues:

A hypothetical QSAR study on a series of phenylbutanal analogues could investigate their potential as inhibitors of a specific enzyme. The developed model might reveal that the inhibitory activity is positively correlated with the electrophilicity index and negatively correlated with the molecular volume.

Hypothetical QSAR Model Equation:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the regression analysis.

Key Descriptors in QSAR Models for Aromatic Aldehydes:

Descriptor TypeExamplesPotential Influence on Activity
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesCan influence receptor binding and reactivity.
Steric Molecular volume, Surface area, Principal moments of inertiaCan affect how the molecule fits into a binding site.
Hydrophobic LogP (octanol-water partition coefficient)Influences membrane permeability and transport.
Topological Connectivity indices, Shape indicesDescribe the branching and shape of the molecule.

The development of a predictive QSAR model for analogues of this compound would be a valuable endeavor for guiding the synthesis of new compounds with potentially enhanced biological activities.

Future Research Perspectives and Emerging Areas

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of aromatic aldehydes and their derivatives is a cornerstone of organic chemistry, and the development of more efficient catalytic systems remains a high-priority research area. Future investigations into the synthesis of 4-(3-bromo-4-methoxyphenyl)butanal could focus on overcoming the limitations of traditional stoichiometric reactions, such as low efficiency and significant waste generation. numberanalytics.com

Promising research directions include the application of advanced catalytic methods. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are highly efficient for forming carbon-carbon bonds in the synthesis of aromatic aldehydes. numberanalytics.com Similarly, rhodium- and iridium-based catalysts are effective for hydroformylation reactions, which introduce the aldehyde functionality. numberanalytics.com More recently, photocatalytic strategies have emerged, offering a method for synthesizing morpholines and other heterocycles from simple starting materials under visible light, a technique that could be adapted for related scaffolds. nih.gov

A particularly innovative frontier is the development of Graphene-supported Atomic Catalysts (GACs). sciencedaily.com These systems, which can feature dual metal cores such as copper, offer high efficiency and selectivity in cross-coupling reactions. sciencedaily.com Their key advantage lies in their recoverability and reusability, which significantly enhances the sustainability of chemical manufacturing and can lower the carbon footprint by a factor of ten compared to conventional catalysts. sciencedaily.com

Table 1: Comparison of Potential Catalytic Systems for Synthesis

Catalytic SystemKey Reaction TypePotential AdvantagesReference
Palladium-based CatalystsSuzuki-Miyaura Cross-CouplingHigh efficiency and selectivity for C-C bond formation. numberanalytics.com
Rhodium/Iridium ComplexesHydroformylationHigh regioselectivity in aldehyde synthesis from alkenes. numberanalytics.com
Visible-Light PhotocatalystsPhotocatalytic AnnulationUses light as an energy source, enabling novel reaction pathways. nih.gov
Graphene-supported Atomic Catalysts (GACs)Cross-CouplingHigh reusability, lower energy requirements, and reduced environmental impact. sciencedaily.com
Enzyme-based Systems (e.g., α-amylase)Biocatalysis (e.g., Paal-Knorr reaction)Mild reaction conditions, high yields, and specificity. nih.gov

Investigation of Green Chemistry Principles in Synthetic Pathways

Future synthetic strategies for this compound will increasingly be guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. numberanalytics.com Key principles include waste prevention, maximizing atom economy, and using renewable resources and catalytic reagents. numberanalytics.comrsc.org

One major avenue of research is the use of biomass as a starting material. Lignin, a major component of biomass, can be catalytically fractionated and converted into valuable aromatic aldehydes like vanillin (B372448) and syringaldehyde. rsc.org Such processes, which may involve ozonolysis, offer a sustainable alternative to fossil fuel-based feedstocks, although yields currently remain a challenge. rsc.org

Chemo-enzymatic cascades represent another powerful green chemistry approach. These multi-step, one-pot reactions combine the selectivity of enzymes with the efficiency of chemical catalysts. rsc.org For instance, a sequence involving Wacker oxidation, Baeyer–Villiger oxidation, and alcohol oxidation can transform renewable phenylpropenes into aromatic aldehydes with high efficiency per step. rsc.org Furthermore, techniques like microwave-assisted bioreduction using plant extracts (e.g., Aloe vera) provide a rapid and environmentally benign method for converting aromatic aldehydes to their corresponding alcohols, a principle that could be reversed or adapted for aldehyde synthesis. scielo.org.mx

Table 2: Green Chemistry Approaches for Synthesis of Aromatic Aldehydes

Green Chemistry ApproachDescriptionPotential Benefit for SynthesisReference
Use of Renewable FeedstocksUtilizing biomass (e.g., lignin) as a starting material instead of petrochemicals.Reduces dependence on fossil fuels and promotes sustainability. rsc.org
Chemo-enzymatic CascadesCombining chemical and enzymatic reaction steps in a single pot to improve efficiency.Minimizes waste from intermediate purification steps and reduces solvent usage. rsc.org
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reaction rates.Leads to shorter reaction times and potentially lower energy consumption. scielo.org.mx
Oxidation with Nitrogen DioxideUsing gaseous NO₂ to quantitatively oxidize benzylic alcohols to aldehydes, with nitric acid as the only byproduct.A waste-free (atom-economical) process that avoids hazardous oxidizing agents. nih.gov
Use of Greener SolventsReplacing traditional volatile organic compounds with alternatives like ionic liquids or deep eutectic solvents.Reduces pollution and health hazards associated with solvents. numberanalytics.com

Application in Supramolecular Chemistry and Self-Assembly Studies

The structure of this compound is well-suited for use as a building block in supramolecular chemistry. Supramolecular assemblies are complex structures formed through non-covalent interactions such as hydrogen bonding, π–π interactions, and host-guest interactions. nih.gov These assemblies have applications in materials science, sensing, and drug delivery. nih.gov

The aromatic ring of the compound can participate in π-π stacking, while the methoxy (B1213986) and bromo substituents can engage in halogen bonding and hydrogen bonding. nih.govumich.edu These directed interactions can guide the self-assembly of molecules into ordered structures. A key area for future research is the use of this compound in host-guest chemistry with macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes. nih.govacs.org The hydrophobic cavity of a cyclodextrin, for example, could encapsulate the phenylbutanal portion of the molecule, altering its properties and enabling applications such as controlled release or enhanced water solubility. nih.gov

Furthermore, the reactive aldehyde group provides a covalent handle to attach the molecule to larger systems or to initiate polymerization, leading to functional materials. The combination of specific non-covalent binding sites and a reactive functional group makes this compound a promising candidate for designing switchable systems where self-assembly can be triggered or reversed by an external stimulus. nih.gov

Table 3: Potential Supramolecular Applications and Interactions

Supramolecular SystemKey Non-Covalent InteractionPotential ApplicationReference
Host-Guest Complex with CyclodextrinHydrophobic and van der Waals interactionsEnhanced solubility, controlled release systems, drug delivery. nih.gov
Self-Assembled Nanoparticlesπ-π stacking, Halogen bondingDesigning photoactive materials, sensors, or agents for photodynamic therapy. nih.gov
Functionalized Calixarene AssembliesIon-binding, Cation-π interactionsSelective fluorescent probes for metal ion detection. acs.org
Molecular CapsulesHydrogen bonding, Metal coordinationIncreasing the photostability of encapsulated molecules, creating switchable systems. nih.gov

Development of Advanced Analytical Techniques for Reaction Monitoring

Optimizing the synthesis of this compound requires precise monitoring of reaction progress. Traditional techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are often slow and require sample workup, hindering real-time analysis. waters.com Future research will benefit from the adoption of advanced analytical methods that provide rapid, direct, and quantitative feedback.

Ambient ionization mass spectrometry (MS) techniques are particularly promising. Methods such as Atmospheric Solids Analysis Probe (ASAP)-MS and Direct Analysis in Real Time (DART)-MS allow for the direct analysis of reaction mixtures in less than a minute without sample preparation. waters.comnih.gov This enables chemists to quickly identify starting materials, intermediates, and products, leading to more efficient workflow and optimization. waters.com For complex, heterogeneous mixtures, Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) offers a robust solution by selectively sampling neutral analytes while rejecting particulates and charged components. acs.org

In addition to MS, advanced spectroscopic techniques offer deeper mechanistic insights. Time-resolved infrared (TRIR) and 2D-IR spectroscopy can probe molecular vibrations on ultrafast timescales, revealing detailed information about reaction kinetics and transient intermediates. numberanalytics.com The integration of these techniques with microfluidics and lab-on-a-chip devices allows for high-throughput screening of reaction conditions on a miniature scale, accelerating the discovery of optimal synthetic pathways. numberanalytics.com

Table 4: Comparison of Analytical Techniques for Reaction Monitoring

TechniquePrincipleKey AdvantageReference
ASAP-MS / DART-MSAmbient ionization mass spectrometry for direct analysis of solids and liquids.Extremely fast (<1 min) analysis with no sample preparation required. waters.comnih.gov
CP-MIMS-LEIMembrane-based sampling coupled with mass spectrometry.Quantitative monitoring of neutral analytes in complex, harsh, or heterogeneous mixtures. acs.org
Time-Resolved IR (TRIR) SpectroscopyProbes molecular vibrational modes on ultrafast timescales.Provides detailed understanding of reaction mechanisms and kinetics. numberanalytics.com
Microfluidics / Lab-on-a-ChipPerforms chemical reactions on a miniature scale.Reduces sample consumption and increases speed of analysis; allows high-throughput screening. numberanalytics.com
Electrospray Ionization (ESI)-MSSpray-based ionization for monitoring reactions in charged microdroplets.Powerful for online monitoring of homogeneous reactions and studying reaction kinetics. purdue.edu

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry provides powerful tools for designing novel derivatives of this compound with tailored properties. By modeling molecules in silico, researchers can predict their reactivity, spectral characteristics, and biological activity before undertaking costly and time-consuming laboratory synthesis. colab.wsarizona.edu

A primary method used is Density Functional Theory (DFT), which effectively models the electronic structure of molecules to predict energies and properties. nih.govresearchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the reactivity of a molecule in reactions like cycloadditions; a smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov Natural Bond Orbital (NBO) analysis can yield further insights into stereoelectronic effects, such as hyperconjugation, which can be fine-tuned to enhance reaction rates without compromising stability. nih.gov

Future research can leverage these tools to perform computational screening of large virtual libraries of derivatives. colab.ws By generating thousands of virtual structures based on the this compound scaffold and then calculating their properties, it becomes possible to identify promising candidates for specific applications, such as new organic dyes or biologically active compounds. arizona.eduresearchgate.net This approach accelerates the discovery process and provides a rational design strategy for developing new molecules with specified functions.

Table 5: Computational Methods for Designing Novel Derivatives

Computational MethodApplicationPredicted PropertyReference
Density Functional Theory (DFT)Modeling electronic structure and reaction pathways.Reaction energies, activation barriers, molecular geometries. nih.gov
Time-Dependent DFT (TD-DFT)Calculating excited-state properties.UV-Vis absorption spectra, fluorescence properties. colab.wsresearchgate.net
Frontier Molecular Orbital (FMO) TheoryAnalyzing HOMO-LUMO energy gaps.Chemical reactivity and reaction rates. nih.gov
Virtual Library ScreeningGenerating and evaluating large sets of virtual compounds.Identification of lead compounds with desired spectral or biological properties. arizona.edu
Natural Bond Orbital (NBO) AnalysisInvestigating charge transfer between orbitals.Understanding stereoelectronic effects and hyperconjugation. nih.gov

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR identify the aldehyde proton (~9-10 ppm) and aryl/methoxy groups.
  • IR : Confirms the C=O stretch (~1720 cm1^{-1}) and O-CH3_3 vibrations.
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) verifies molecular formula.
    Contradictions (e.g., unexpected peaks) may arise from impurities or tautomerism. Cross-validation using X-ray crystallography (via SHELX refinement ) or GC/EAD (for volatile analogs ) resolves ambiguities.

How do bromine and methoxy substituents influence the aldehyde’s reactivity in nucleophilic additions?

Advanced
The electron-withdrawing bromine meta to the methoxy group enhances electrophilicity at the aldehyde carbon, favoring nucleophilic attacks (e.g., Grignard reactions). The methoxy group’s electron-donating nature para to bromine may stabilize intermediates via resonance. Competitive side reactions (e.g., aldol condensation) can be mitigated by steric hindrance from the aryl group. Computational modeling (e.g., DFT) predicts regioselectivity .

What experimental strategies are suitable for studying its biological activity in pheromone signaling?

Q. Advanced

  • GC/EAD : Identifies electrophysiological responses in target organisms (e.g., beetles) by coupling gas chromatography with electroantennography .
  • Olfactometer Bioassays : Tests attraction/repellency at varying doses (1–20 µg).
  • Structural Analogs : Compare with pheromones like 4-(n-heptyloxy)butanal to assess functional group contributions .

How can computational tools predict its interactions with biological targets?

Advanced
Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes/receptors. For example, the aldehyde group may form hydrogen bonds with catalytic residues, while the bromine enhances hydrophobic interactions. MD simulations assess stability in binding pockets. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

What are the challenges in crystallographic studies of this compound?

Q. Advanced

  • Crystal Packing : Bulky substituents may hinder crystallization. Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Disorder : Bromine’s high electron density can complicate electron density maps. SHELXL refinement with restraints (e.g., DFIX for bond lengths) improves accuracy .

How do reaction conditions affect byproduct formation during synthesis?

Q. Advanced

  • Oxidation Side Products : Over-oxidation to carboxylic acids occurs with strong agents (e.g., KMnO4_4). Use milder oxidants like PCC.
  • Reduction Control : Partial reduction of the aldehyde to alcohol requires stoichiometric LiAlH4. Monitor via TLC .

What derivatives are synthetically accessible, and what are their applications?

Q. Basic

  • Oxidation : To 4-(3-Bromo-4-methoxyphenyl)butanoic acid (antimicrobial studies).
  • Reduction : To 4-(3-Bromo-4-methoxyphenyl)butanol (solvent for polymer synthesis).
  • Schiff Bases : Condensation with amines for coordination chemistry .

How can substituent modifications alter its pharmacological profile?

Q. Advanced

  • Bromine Replacement : Fluorine increases electronegativity, potentially enhancing CNS permeability.
  • Methoxy Position : Para vs. meta substitution affects solubility and receptor binding. SAR studies using analogs (e.g., 4-(4-chlorophenyl)butanal) reveal trends in bioactivity .

What analytical methods quantify trace impurities in this compound?

Q. Basic

  • HPLC-PDA : Detects aldehydic impurities (e.g., dimeric aldol products) with C18 columns.
  • GC-MS : Identifies volatile byproducts (e.g., unreacted alcohol).
  • Elemental Analysis : Verifies bromine content (±0.3% tolerance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.